molecular formula C6H4BrClIN B8787221 2-Bromomethyl-6-chloro-3-iodo-pyridine

2-Bromomethyl-6-chloro-3-iodo-pyridine

Cat. No.: B8787221
M. Wt: 332.36 g/mol
InChI Key: QWWSCVDESNHVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-6-chloro-3-iodo-pyridine is a useful research compound. Its molecular formula is C6H4BrClIN and its molecular weight is 332.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

2-(bromomethyl)-6-chloro-3-iodopyridine

InChI

InChI=1S/C6H4BrClIN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2

InChI Key

QWWSCVDESNHVKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-chloro-3-iodo-2-methyl-pyridine (20 g, 79 mmol, 1 eq) in 1,2-dichloroethane (200 mL) was added NBS (21.1 g, 118.6 mmol, 1.5 eq) followed by addition of AIBN (5.2 g, 31.6 mmol, 0.4 eq) at room temperature in dark. Resulting reaction mixture was heated at 80° C. for 16 hours. After maximum consumption of starting material, reaction mixture was cooled to room temperature and quenched with water (50 mL), extracted with DCM (3×50 mL). Combined organic phase was washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to get dark brown semi solid (20 g, crude). Crude of title compound was used as such for next reaction. 1H NMR not clean. LC-MS: No ionization.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step Two

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